3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide
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Overview
Description
3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a hydroxyethyl group, and an indolinyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Indolinyl Intermediate: The synthesis begins with the preparation of the indolinyl intermediate. This can be achieved through the reaction of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the indole ring system.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the indolinyl intermediate.
Formation of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic addition reaction, where an appropriate hydroxyethylating agent reacts with the intermediate.
Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction between the intermediate and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The carbonyl group in the amide moiety can be reduced to form an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide: Similar structure with a chlorine atom instead of a fluorine atom.
3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide: Similar structure with a bromine atom instead of a fluorine atom.
3-(2-methylphenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propanamide imparts unique properties to the compound, such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics distinguish it from similar compounds with different substituents on the aromatic ring.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-23-11-10-15-12-16(6-8-18(15)23)19(24)13-22-20(25)9-7-14-4-2-3-5-17(14)21/h2-6,8,12,19,24H,7,9-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWABPXMMHGUBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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